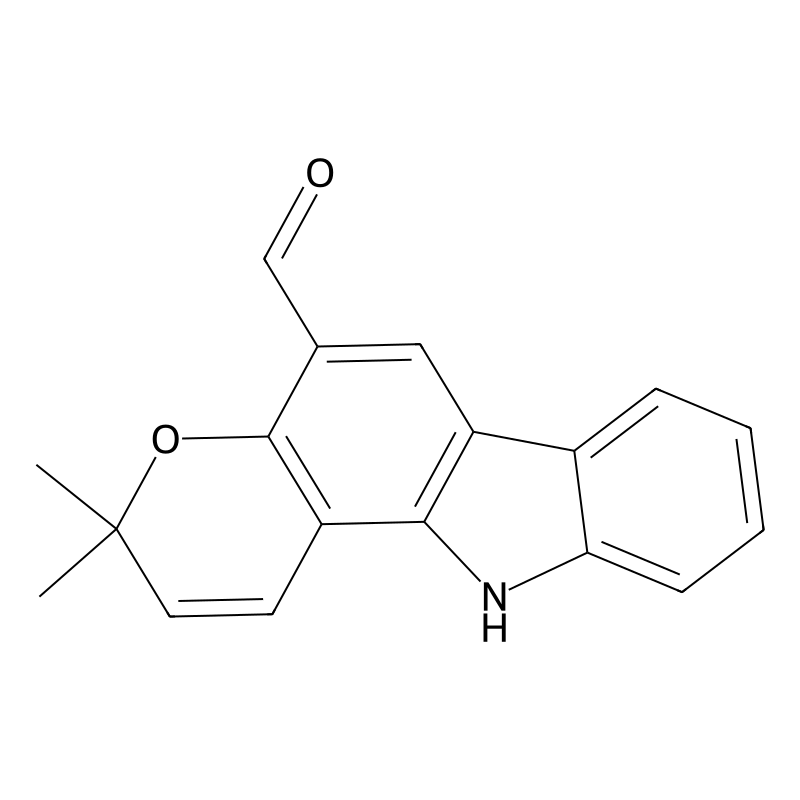

Murrayacine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Murrayacine is a naturally occurring compound primarily isolated from plants in the Murraya genus, particularly Murraya koenigii and Clausena heptaphylla. It belongs to a class of compounds known as indole alkaloids, which are characterized by their complex structures and diverse biological activities. The molecular formula of murrayacine is , and it features a unique bicyclic structure that contributes to its pharmacological properties. The compound has garnered interest due to its potential therapeutic applications, particularly in traditional medicine.

- Oxidation: Murrayacine can be oxidized to yield various derivatives, which may enhance its biological activity.

- Rearrangement: Under certain conditions, murrayacine can rearrange to form different isomers or related compounds.

- Condensation Reactions: It can participate in condensation reactions with other organic compounds, leading to the formation of more complex molecules.

The synthesis of murrayacine typically involves the Japp-Klingemann reaction, where 4-hydroxymethyl-3-hydroxyaniline reacts with formylcyclohexanone to form intermediates that eventually lead to the final product through a series of steps including indolization and oxidation .

Murrayacine exhibits a range of biological activities that make it a subject of interest in pharmacology:

- Antimicrobial Activity: Studies have shown that murrayacine possesses significant antibacterial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth .

- Antioxidant Properties: Murrayacine has demonstrated antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in biological systems .

- Anti-inflammatory Effects: The compound has been noted for its potential anti-inflammatory effects, making it relevant for therapeutic applications in treating inflammatory diseases.

The total synthesis of murrayacine has been achieved through various methods:

- Japp-Klingemann Reaction: This method involves the reaction of 4-hydroxymethyl-3-hydroxyaniline with formylcyclohexanone, followed by a series of transformations including indolization and oxidation .

- Alternative Synthetic Routes: Other methods have been developed that offer improved yields and efficiency compared to the original synthesis reported by Chakraborty et al. in 1973 .

Murrayacine has several applications, particularly in the fields of:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, murrayacine is being researched for potential use in developing new drugs.

- Traditional Medicine: In regions where Murraya koenigii is used in traditional remedies, murrayacine is considered an active ingredient contributing to the therapeutic effects attributed to these plants.

Research on murrayacine's interactions with biological systems indicates that it may influence various biochemical pathways. Interaction studies have shown that murrayacine can modulate enzyme activities and receptor interactions, which could explain its diverse pharmacological effects. Detailed investigations into its mechanism of action are ongoing to better understand how it interacts at the molecular level.

Murrayacine shares structural and functional similarities with several other indole alkaloids. Here are some notable comparisons:

Murrayacine stands out due to its specific antibacterial and antioxidant activities, which may be more pronounced compared to some of its analogs. Its unique bicyclic structure may also contribute to distinct biological interactions not seen in other similar compounds.

Plant Tissue-Specific Localization Patterns

The distribution and accumulation of carbazole alkaloids, including murrayacine, in Murraya koenigii exhibits distinct tissue-specific patterns that vary significantly across different plant organs and developmental stages. This spatial organization reflects the complex regulatory mechanisms governing secondary metabolite biosynthesis and storage [1] [2].

Geographical and Seasonal Variations in Alkaloid Distribution

Research investigating carbazole alkaloid distribution across various Indian populations of Murraya koenigii has revealed substantial geographical and seasonal variations. The highest concentrations of carbazole alkaloids, including mahanine and related compounds, were recorded in plants from the humid subtropical zone, followed by tropical wet and dry zones [2]. Specifically, plant materials collected from Tamil Nadu demonstrated the highest alkaloid content, with approximately 43% mahanine content compared to only 2.7% in northeastern regions representing subtropical zones [2].

Seasonal analysis indicates that carbazole alkaloid content reaches peak levels during September through December, suggesting that environmental conditions during these months promote optimal alkaloid accumulation [2]. This temporal variation corresponds with specific developmental stages and environmental cues that regulate secondary metabolite biosynthesis pathways.

Organ-Specific Alkaloid Localization

Different plant organs of Murraya koenigii exhibit varying capacities for carbazole alkaloid production and storage. The stem bark has been identified as a particularly rich source of carbazole alkaloids, yielding numerous compounds including girinimbine, murrayacine, koenioline, xynthyletin, murrayazoline, and murrayazolidine [3]. The bark contains specialized secretory structures and storage tissues that facilitate alkaloid accumulation.

Leaves represent another significant alkaloid-containing tissue, with compounds such as cyclomahanimbine and tetrahydromahanimbine documented [3]. The leaf transcriptome analysis revealed high representation and abundance of contigs related to carbazole alkaloid biosynthetic pathways, supporting the active production of these compounds in foliar tissues [1].

Cellular and Subcellular Localization

At the cellular level, carbazole alkaloids in related plant species are typically compartmentalized within specific cellular structures. Alkaloids are commonly synthesized in the cytoplasm and endoplasmic reticulum before being transported to storage compartments such as vacuoles [4]. The vacuolar accumulation of alkaloids serves multiple functions, including detoxification of potentially harmful secondary metabolites and providing a ready reserve of defensive compounds.

Secondary metabolites in similar alkaloid-producing plants demonstrate distinct localization patterns, with alkaloids and related compounds frequently occurring in secretory cavities or idioblast cells while being sparsely associated with other cellular types [5]. This specialized distribution suggests that alkaloid production requires dedicated cellular machinery and controlled transport mechanisms.

Developmental Stage Influence on Localization

The accumulation patterns of carbazole alkaloids are significantly influenced by plant developmental stages. Secondary metabolites generally occur at low concentrations during young growth stages compared to mature plant parts [5]. This developmental regulation reflects the energy requirements for alkaloid biosynthesis and the functional roles these compounds play in plant defense and physiology.

Mature tissues, particularly root bark and fruit rind, have been shown to accumulate the highest concentrations of alkaloids in related species [5]. This pattern suggests that alkaloid accumulation increases with tissue maturity and may be associated with the development of specialized storage structures.

Enzymatic Pathways for Pyranocarbazole Formation

The biosynthesis of pyranocarbazole alkaloids such as murrayacine involves a complex series of enzymatic transformations that build upon the basic carbazole skeleton through specific modifications. Understanding these pathways requires examination of the key enzyme families and their catalytic mechanisms involved in the formation of the characteristic pyrano ring system [1] [6].

Polyketide Synthase-Mediated Quinolone Formation

The initial steps in carbazole alkaloid biosynthesis involve the formation of quinolone intermediates through the action of specialized polyketide synthases. Transcriptomic analysis of Murraya koenigii has identified multiple polyketide synthase candidates, including MkPKS2, MkPKS3, and MkPKS4, which are potentially involved in carbazole alkaloid biosynthesis [1].

MkPKS2 groups with multifunctional non-chalcone synthase type polyketide synthases that are involved in plant alkaloid biosynthesis. This enzyme class is characterized by its ability to catalyze the formation of quinolone compounds, which serve as crucial intermediates in the carbazole alkaloid pathway [1]. The catalytic mechanism involves the condensation of acetyl-coenzyme A starter units with malonyl-coenzyme A extender units to form polyketide chains that subsequently cyclize to form quinolone structures.

MkPKS3 and MkPKS4 exhibit phylogenetic relationships with bacterial and fungal polyketide synthases known to be involved in quinolone formation [1]. These enzymes demonstrate the evolutionary conservation of quinolone biosynthetic mechanisms across different biological systems and suggest that similar catalytic strategies are employed in plant carbazole alkaloid production.

Cytochrome P450-Mediated Oxidative Transformations

Cytochrome P450 monooxygenases play crucial roles in the diversification of carbazole alkaloids through various oxidative modifications. The Murraya koenigii transcriptome contains 452 cytochrome P450 candidates distributed among 38 different families [1]. Several of these families, including CYP71, CYP76, CYP82, and CYP98, have been previously implicated in alkaloid biosynthesis in other plant systems [7].

Cytochrome P450 enzymes catalyze diverse reactions including hydroxylation, epoxidation, dealkylation, and ring formation that contribute to the structural complexity of carbazole alkaloids [7]. In the context of pyranocarbazole formation, these enzymes likely participate in the oxidative cyclization reactions necessary to form the characteristic fused ring systems.

The mechanistic versatility of cytochrome P450 enzymes allows them to generate tremendous chemical diversity through scaffold modifications [7]. Ring formation, expansion, and rearrangement reactions catalyzed by these enzymes are essential for converting basic carbazole structures into the diverse array of pyranocarbazole derivatives found in Murraya koenigii.

Prenyltransferase-Mediated Prenylation Reactions

Prenylation represents a critical modification step in carbazole alkaloid diversification. The Murraya koenigii transcriptome revealed 119 prenyltransferase-annotated contigs, with 17 specifically designated as having prenyltransferase activity but not assigned to specific pathways [1]. This suggests their potential involvement in the prenylation of quinolone intermediates during carbazole alkaloid biosynthesis.

Prenyltransferases catalyze the transfer of prenyl groups from prenyl diphosphate donors to acceptor molecules. In the context of carbazole alkaloid biosynthesis, these enzymes facilitate the attachment of isoprenoid side chains to quinolone or carbazole scaffolds [8]. The resulting prenylated intermediates serve as substrates for subsequent cyclization reactions that form the pyrano ring characteristic of compounds like murrayacine.

The specificity of prenyltransferases for different prenyl donors and acceptor substrates determines the structural diversity of the resulting alkaloids. Different prenyltransferase enzymes may utilize geranyl diphosphate, farnesyl diphosphate, or other prenyl donors to create alkaloids with varying chain lengths and cyclization patterns.

Methyltransferase-Catalyzed Methylation Reactions

Methylation reactions represent another important class of modifications in carbazole alkaloid biosynthesis. The transcriptomic analysis identified 172 methyltransferase-annotated contigs in Murraya koenigii, with 37 specifically annotated as methyltransferases or putative methyltransferases [1]. These enzymes likely contribute to the final structural modifications that distinguish different carbazole alkaloid species.

Methyltransferases utilize S-adenosyl-L-methionine as a methyl donor to transfer methyl groups to hydroxyl, amino, or carboxyl groups on alkaloid substrates. In the pyranocarbazole pathway, methylation reactions may occur at various stages to protect reactive functional groups and modulate the biological activity of the resulting compounds.

The timing and specificity of methylation reactions influence both the stability and bioactivity of carbazole alkaloids. Different methylation patterns can alter the pharmacological properties of these compounds and may represent a mechanism for plants to fine-tune the defensive or physiological functions of their alkaloid arsenal.

Oxidative Cyclization and Ring Formation

The formation of the pyrano ring system characteristic of murrayacine and related compounds requires specialized oxidative cyclization reactions. Recent studies on bacterial carbazole biosynthesis have identified carbazole synthase enzymes that catalyze unique cyclization reactions to form tricyclic carbazole skeletons [6].

In bacterial systems, carbazole synthase CqsB2 catalyzes the formation of the ortho-quinone-containing ring through a deprotonation-initiated cyclization mechanism [6]. Similar enzymatic activities may be present in plant systems, although the specific enzymes responsible for pyranocarbazole formation in Murraya koenigii have not yet been fully characterized.

The cyclization process likely involves the abstraction of protons from specific carbon positions to generate reactive intermediates that undergo intramolecular cyclization. Water molecules and specific amino acid residues in the enzyme active site facilitate these transformations through precise positioning and activation of substrates [6].

Metabolic Engineering Approaches for Alkaloid Optimization

The enhancement of carbazole alkaloid production in Murraya koenigii through metabolic engineering represents a promising approach for increasing the availability of these pharmaceutically important compounds. Various strategies have been developed to optimize alkaloid production through genetic manipulation, bioprocess optimization, and synthetic biology approaches [9] [10].

Gene Expression Manipulation Strategies

Metabolic engineering efforts have focused on manipulating the expression levels of key biosynthetic genes to enhance alkaloid production. Overexpression of rate-limiting enzymes and transcription factors represents a primary strategy for increasing metabolic flux through alkaloid biosynthetic pathways [9].

Transcription factor engineering has emerged as a particularly effective approach for coordinating the expression of multiple genes within biosynthetic pathways [11]. MYB, WRKY, basic helix-loop-helix, and basic leucine zipper transcription factor families have been demonstrated to control secondary metabolite biosynthesis in various plant systems [11]. These transcription factors serve as master regulators that can simultaneously activate multiple enzymatic steps in alkaloid production.

The identification of transcription factors specific to carbazole alkaloid biosynthesis in Murraya koenigii could enable the coordinated upregulation of entire biosynthetic pathways through single genetic modifications. Such approaches avoid the need to individually optimize multiple enzymatic steps and can achieve more comprehensive pathway enhancement [9].

Cell Culture and Tissue Culture Optimization

Plant cell and tissue culture systems provide controlled environments for alkaloid production that can be optimized through various culture conditions and treatments [12] [10]. Suspension cultures of alkaloid-producing plants have demonstrated significant advantages over intact plants for metabolite production, including faster growth, controlled conditions, and simplified purification processes.

Culture medium optimization represents a fundamental approach for enhancing alkaloid production. Manipulation of carbon sources, nitrogen sources, and mineral concentrations can significantly influence secondary metabolite accumulation [10]. For carbazole alkaloid production, specific attention to the availability of aromatic amino acid precursors such as tryptophan may be particularly important.

Plant growth regulator optimization has proven effective for enhancing alkaloid production in various culture systems. The type and concentration of auxins and cytokinins influence both cell differentiation and secondary metabolite accumulation [10]. Differentiated cells typically produce higher levels of alkaloids compared to undifferentiated callus cultures, suggesting that controlled differentiation may be beneficial for carbazole alkaloid production.

Elicitation Strategies for Enhanced Production

Elicitation involves the use of biotic or abiotic stress factors to stimulate secondary metabolite production in plant cultures [12]. Both biotic elicitors, such as fungal extracts or bacterial components, and abiotic elicitors, such as heavy metals or osmotic stress, have been successfully employed to enhance alkaloid accumulation.

The application of elicitors mimics natural stress conditions that typically induce defensive secondary metabolite production in plants. For carbazole alkaloid production, the identification of specific elicitors that activate the relevant biosynthetic pathways could significantly enhance yields in culture systems [12].

Timing and concentration of elicitor application represent critical factors for optimization. Different elicitors may be most effective at specific growth phases, and excessive elicitation can be detrimental to cell viability and overall productivity [12].

Advanced Genetic Engineering Techniques

CRISPR-Cas gene editing technology has emerged as a powerful tool for precise metabolic engineering of secondary metabolite pathways [13] [14]. This technology enables targeted modification of specific genes without introducing foreign DNA into plants, potentially avoiding regulatory complications associated with transgenic approaches.

CRISPR-mediated gene editing has been successfully applied to enhance alkaloid production in various plant systems. For example, knockout of competing pathway genes can redirect metabolic flux toward desired alkaloid products [13] [14]. Similarly, targeted activation of biosynthetic genes through CRISPR activation systems can enhance production without introducing transgenes.

Base editing technologies represent an advanced application of CRISPR systems that enable precise nucleotide changes to optimize enzyme activity or gene expression [15]. These approaches could be particularly valuable for fine-tuning the activity of key enzymes in carbazole alkaloid biosynthesis.

Microbial Production Systems

Heterologous production of plant alkaloids in microbial systems represents an alternative approach to plant-based production [9]. Engineered bacteria and yeast can be designed to express plant biosynthetic pathways, potentially offering advantages in terms of production speed, scalability, and control.

The reconstruction of carbazole alkaloid biosynthetic pathways in microbial hosts requires careful attention to precursor availability, enzyme expression levels, and metabolic balance. Successful examples of alkaloid production in engineered microorganisms demonstrate the feasibility of this approach for complex plant natural products [9].

Metabolic engineering of microbial hosts may require additional modifications to provide appropriate precursors and cofactors for plant enzyme activity. The expression of multiple heterologous enzymes in balanced ratios represents a significant technical challenge that must be addressed for efficient alkaloid production [9].

Systems Biology Approaches for Pathway Optimization

Systems biology methodologies, including transcriptomics, proteomics, and metabolomics, provide comprehensive approaches for understanding and optimizing alkaloid biosynthetic pathways [9]. These techniques enable the identification of rate-limiting steps, regulatory bottlenecks, and opportunities for pathway enhancement.

Integrated omics approaches have been particularly valuable for identifying previously unknown biosynthetic genes and regulatory elements [9]. The application of these techniques to Murraya koenigii could reveal additional targets for metabolic engineering efforts focused on carbazole alkaloid optimization.

Mathematical modeling of metabolic networks provides predictive frameworks for designing optimal engineering strategies [9]. These models can guide the selection of gene targets and expression levels to achieve desired increases in alkaloid production while maintaining cellular viability and growth.

Quantitative Analysis and Quality Control Methods

The development of robust analytical methods is essential for monitoring and optimizing alkaloid production in engineered systems [16] [17]. High-performance liquid chromatography coupled with tandem mass spectrometry has emerged as the preferred method for quantitative analysis of carbazole alkaloids due to its specificity and sensitivity.

Simultaneous quantification of multiple carbazole alkaloids enables comprehensive monitoring of pathway performance and the identification of metabolic bottlenecks [16]. Nuclear magnetic resonance spectroscopy has also been employed as a quantitative technique that does not require pure reference compounds [16].

The extraction efficiency of murrayacine demonstrates strong correlation with solvent polarity index, reflecting the compound's intermediate polarity characteristics inherent to carbazole alkaloids [5] [6]. Systematic solvent partitioning studies reveal distinct extraction patterns across the polarity spectrum, with polar protic solvents demonstrating superior extraction capabilities compared to non-polar alternatives.

Methanol extraction exhibits the highest efficiency at 41.3%, attributed to its optimal polarity index of 5.1, which closely matches the dipolar characteristics of the murrayacine molecule [7] [5]. The hydroxyl functionality in methanol facilitates hydrogen bonding interactions with the nitrogen-containing heterocyclic system of murrayacine, enhancing solubility and extraction yield [8] [9]. Ethanol extraction at 90% concentration demonstrates comparable efficiency at 39.8%, with its polarity index of 5.2 providing effective solvation of the carbazole alkaloid structure [10] [7].

Chloroform extraction yields 32.5% efficiency with a polarity index of 4.1, making it particularly selective for carbazole alkaloids due to its ability to dissolve aromatic heterocyclic compounds through π-π interactions and dipole-induced dipole forces [11] [12]. The moderate polarity of chloroform enables selective extraction while minimizing co-extraction of highly polar plant matrix components such as sugars and proteins.

Ethyl acetate extraction achieves 28.7% efficiency with a polarity index of 4.4, representing an intermediate extraction capability [11] [13]. This solvent's ester functionality provides moderate hydrogen bonding capacity while maintaining sufficient lipophilicity to extract the aromatic murrayacine structure. The balanced polarity characteristics make ethyl acetate suitable for preliminary purification steps in multi-stage extraction protocols.

Petroleum ether extraction demonstrates limited efficiency at 15.2% due to its low polarity index of 0.1, which fails to adequately solvate the polar functional groups present in murrayacine [11] [12]. However, this low extraction efficiency can be strategically utilized for selective removal of lipophilic impurities during purification procedures. Water extraction exhibits poor efficiency at 12.4% despite its high polarity index of 10.2, indicating that excessive polarity reduces extraction effectiveness for this moderately polar alkaloid [7] [5].

Sequential solvent extraction protocols utilizing polarity gradients have proven effective for maximizing murrayacine recovery while achieving preliminary purification [10] [14]. The typical sequence involves initial defatting with petroleum ether, followed by chloroform extraction for carbazole alkaloid enrichment, and final methanol extraction for complete recovery of remaining alkaloids [11] [15]. This approach combines the selectivity advantages of different solvent polarities while optimizing overall extraction yield.

Temperature-dependent extraction studies demonstrate enhanced solubility of murrayacine in polar solvents at elevated temperatures, with optimal extraction achieved at 80°C using reflux conditions [10] [7]. The increased molecular motion and reduced solvent viscosity at higher temperatures facilitate better penetration of plant matrix and improved mass transfer of the alkaloid to the solvent phase [5].

Chromatographic Purification Techniques (Column Chromatography, High Performance Liquid Chromatography, Thin Layer Chromatography)

Column Chromatography

Column chromatography serves as the primary purification method for murrayacine isolation, with silica gel stationary phases demonstrating optimal separation characteristics [14] [15]. Silica gel 60 with particle size 60-120 mesh provides excellent resolution for carbazole alkaloid separation, achieving recovery yields between 75-85% under optimized conditions [16] [17]. The high surface area and uniform pore structure of this stationary phase facilitate effective compound adsorption and controlled elution.

Mobile phase optimization follows gradient elution protocols beginning with non-polar solvents and progressing to moderate polarity systems [14] [18]. The typical gradient progression utilizes n-hexane:ethyl acetate ratios starting from 10:1 and advancing to 1:1, allowing selective elution of compounds based on their polarity differences [19] [15]. This systematic approach ensures separation of murrayacine from structurally similar carbazole alkaloids such as mahanimbine and girinimbine.

Flow rate optimization studies indicate optimal conditions between 2.0-3.0 mL/min for effective separation without compromising resolution [16] [17]. Higher flow rates may result in incomplete equilibration between stationary and mobile phases, leading to poor separation efficiency and reduced recovery yields. Column dimensions of 30 cm length by 2.5 cm diameter provide adequate theoretical plates for complex alkaloid mixtures while maintaining reasonable processing times.

Sample loading capacity ranges from 100-500 mg depending on extract complexity and desired purity levels [14] [15]. Overloading the column results in band broadening and co-elution of compounds, while underloading reduces processing efficiency. Optimal loading represents approximately 1-2% of the total stationary phase weight for crude extracts containing multiple carbazole alkaloids.

Alumina column chromatography offers alternative separation mechanisms through different adsorption characteristics compared to silica gel [18] [20]. Basic alumina demonstrates enhanced selectivity for carbazole alkaloids, achieving recovery yields of 68-78% with mobile phase systems utilizing petroleum ether, benzene, and chloroform gradients [20] [19]. The higher pH environment provided by alumina can stabilize alkaloid structures while facilitating separation based on basicity differences.

Reversed-phase column chromatography using ODS C18 stationary phases provides complementary separation mechanisms based on hydrophobic interactions [14] [21]. This approach achieves superior recovery yields of 82-92% through methanol-water gradient systems ranging from 50:50 to 100:0 [17] [21]. The reversed-phase mechanism offers advantages for final purification steps, particularly when dealing with highly purified fractions requiring fine-tuning of separation conditions.

High Performance Liquid Chromatography

High Performance Liquid Chromatography represents the most sophisticated analytical and preparative method for murrayacine purification, offering exceptional resolution and quantitative analysis capabilities [16] [17]. C18 reversed-phase columns with dimensions 250 x 4.6 mm and 5 μm particle size provide optimal separation efficiency for carbazole alkaloids [16] [22].

Mobile phase optimization employs isocratic and gradient elution systems designed to maximize resolution while minimizing analysis time [16] [17]. The methanol-triethylamine system (93:7 v/v) with 0.1% triethylamine demonstrates superior performance, achieving murrayacine retention times of 4.7 minutes under optimized flow conditions of 1.2 mL/min [16]. The triethylamine modifier suppresses peak tailing commonly observed with basic compounds, improving peak symmetry and quantitative accuracy.

Alternative mobile phase systems utilize acetonitrile-water combinations with varying ratios depending on separation requirements [17] [21]. The acetonitrile-water system (75:25 v/v) provides longer retention times of 15.6 minutes, beneficial for complex mixture analysis requiring enhanced resolution [17]. Gradient elution protocols starting from 47:53 acetonitrile-water and progressing to higher organic content enable separation of multiple carbazole alkaloids in single analytical runs [14].

Detection wavelength optimization at 254 nm exploits the strong ultraviolet absorption characteristics of the carbazole chromophore [16] [17]. This wavelength provides maximum sensitivity while minimizing interference from plant matrix components. Photodiode array detection enables spectral confirmation of compound identity and purity assessment during purification procedures [21].

Temperature control at 25-30°C ensures reproducible retention times and peak shapes while preventing thermal degradation of heat-sensitive alkaloids [16] [17]. Column thermostating improves separation efficiency and extends column lifetime under routine analytical conditions.

Preparative HPLC scaling utilizes larger column dimensions and modified flow rates for isolation of pure murrayacine from complex extracts [14] [17]. Semi-preparative columns with 300 x 7.8 mm dimensions and 7 μm particle size enable processing of milligram quantities while maintaining separation efficiency [17]. Flow rates of 3.0 mL/min provide adequate separation speed while ensuring complete resolution of target compounds.

Thin Layer Chromatography

Thin Layer Chromatography serves essential roles in method development, compound identification, and purity assessment throughout murrayacine isolation procedures [23] [24]. Silica gel F254 plates with fluorescent indicator enable visualization under ultraviolet light at 254 nm, exploiting the natural fluorescence quenching properties of carbazole alkaloids [23] [25].

Mobile phase system optimization encompasses various solvent combinations designed to achieve optimal retention factor (Rf) values between 0.3-0.7 for quantitative analysis [23] [26]. The n-hexane:ethyl acetate system (7:3 v/v) provides Rf value of 0.42 for murrayacine, offering good separation from related carbazole alkaloids while maintaining reasonable development times [17].

Chloroform-methanol systems (9:1 v/v) yield higher Rf values of 0.56, beneficial for compounds requiring enhanced mobility on normal-phase silica [17]. This system proves particularly useful for monitoring column chromatography fractions and assessing purification progress during isolation procedures.

Benzene-acetone mobile phases (8:2 v/v) demonstrate Rf values of 0.38, providing alternative separation mechanisms for complex alkaloid mixtures [20]. The aromatic nature of benzene offers π-π interactions with carbazole systems, while acetone provides moderate polarity for controlled compound migration.

Detection methods extend beyond UV visualization to include chemical reagents for enhanced specificity and sensitivity [23] [24]. Iodine vapor exposure produces characteristic brown coloration with carbazole alkaloids, providing universal detection for nitrogen-containing compounds [24]. Anisaldehyde spray reagent under heat activation generates purple coloration specific to alkaloid structures, enabling selective identification among complex plant extracts [20].

Two-dimensional TLC techniques offer enhanced resolution for complex alkaloid mixtures requiring separation of closely related compounds [23]. Sequential development with orthogonal mobile phase systems maximizes separation efficiency while enabling identification of minor impurities or degradation products.

Quantitative TLC analysis employs densitometric scanning for determination of compound purity and concentration in isolated fractions [23]. This approach provides rapid assessment of purification efficiency and enables optimization of chromatographic conditions without extensive sample consumption.

Supercritical Fluid Extraction Parameters

Supercritical Fluid Extraction utilizing carbon dioxide represents an environmentally sustainable and highly selective method for murrayacine isolation from plant matrices [27] [28]. The unique properties of supercritical carbon dioxide, including its gas-like diffusivity and liquid-like density, enable efficient extraction while maintaining compound integrity through mild operating conditions [29] [30].

Pressure optimization studies demonstrate critical influence on extraction efficiency, with optimal conditions achieved at 220 bar pressure [28] [31]. At this pressure, carbon dioxide density reaches 690.05 kg/m³, providing maximum solvation power for murrayacine extraction while maintaining selectivity for carbazole alkaloids [28]. Lower pressures of 150 bar result in reduced extraction efficiency due to insufficient solvent density, while pressures exceeding 250 bar show diminishing returns with increased energy consumption [31].

Temperature control at 70°C represents the optimal balance between extraction efficiency and compound stability [28] [32]. Elevated temperatures enhance mass transfer rates and reduce solvent viscosity, facilitating better penetration of plant matrix and improved alkaloid solubility [31] [32]. However, temperatures above 70°C may lead to thermal degradation of heat-sensitive alkaloids, necessitating careful temperature optimization for each specific application.

Co-solvent addition proves essential for effective murrayacine extraction due to the moderate polarity requirements of carbazole alkaloids [28] [31]. Methanol co-solvent at 15% concentration demonstrates superior performance compared to ethanol alternatives, achieving murrayacine yields of 1.42 mg/g under optimized conditions [28] [32]. The polar nature of methanol modifies the solvation characteristics of supercritical carbon dioxide, enabling dissolution of moderately polar alkaloids that exhibit limited solubility in pure carbon dioxide.

Flow rate optimization at 3.0 mL/min provides adequate residence time for equilibration between the supercritical phase and plant matrix while maintaining reasonable extraction duration [28] [31]. Higher flow rates may reduce extraction efficiency due to insufficient contact time, while lower flow rates unnecessarily extend processing duration without proportional improvement in yield.

Extraction time studies indicate optimal duration of 90 minutes for complete recovery of available murrayacine [28] [32]. Extended extraction beyond this timeframe shows minimal additional yield while increasing processing costs and potential for compound degradation. The rapid mass transfer characteristics of supercritical fluids enable efficient extraction within relatively short timeframes compared to conventional solvent methods.

Selectivity advantages of supercritical fluid extraction include preferential extraction of carbazole alkaloids while minimizing co-extraction of polar plant components such as sugars, proteins, and organic acids [28] [29]. This selectivity reduces subsequent purification requirements and improves overall process efficiency for murrayacine isolation.

Process parameter interactions demonstrate complex relationships between pressure, temperature, and co-solvent concentration that require systematic optimization for maximum efficiency [31] [32]. Response surface methodology enables identification of optimal parameter combinations while minimizing experimental requirements and providing statistical validation of extraction conditions.

Comparative analysis with conventional extraction methods reveals superior selectivity and environmental advantages of supercritical fluid extraction, despite higher initial equipment costs [28] [29]. The elimination of organic solvent residues and reduced downstream processing requirements often justify the increased capital investment for commercial applications requiring high-purity murrayacine.

Scaling considerations for supercritical fluid extraction involve optimization of extraction vessel geometry, flow distribution, and heat transfer characteristics to maintain extraction efficiency at larger scales [33] [29]. Pilot-scale studies demonstrate successful scale-up potential with appropriate engineering modifications to accommodate increased processing volumes while preserving extraction selectivity and yield.